molecular formula C23H24O3 B11163243 1-[(2,5-dimethylbenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

1-[(2,5-dimethylbenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11163243
M. Wt: 348.4 g/mol
InChI Key: SFVRPTYXBXONGT-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethylphenyl)methoxy]-3-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is a synthetic organic compound with a complex molecular structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, which includes a chromenone core and a dimethylphenyl group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-dimethylphenyl)methoxy]-3-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves multiple steps. One common method starts with the preparation of the chromenone core, followed by the introduction of the dimethylphenyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-Dimethylphenyl)methoxy]-3-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

1-[(2,5-Dimethylphenyl)methoxy]-3-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties may reveal therapeutic applications, such as anti-inflammatory or anticancer effects.

    Industry: Its unique chemical properties can be exploited in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 1-[(2,5-dimethylphenyl)methoxy]-3-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 1-[(2,5-Dimethylphenyl)methoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
  • 2,5-Dimethylphenyl derivatives of chromenone

Uniqueness: 1-[(2,5-Dimethylphenyl)methoxy]-3-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one stands out due to its specific substitution pattern and the presence of both a chromenone core and a dimethylphenyl group. This combination of structural features imparts unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H24O3

Molecular Weight

348.4 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C23H24O3/c1-14-8-9-16(3)17(10-14)13-25-20-11-15(2)12-21-22(20)18-6-4-5-7-19(18)23(24)26-21/h8-12H,4-7,13H2,1-3H3

InChI Key

SFVRPTYXBXONGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC(=CC3=C2C4=C(CCCC4)C(=O)O3)C

Origin of Product

United States

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